molecular formula C22H17NO7 B12171749 1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione

1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione

Cat. No.: B12171749
M. Wt: 407.4 g/mol
InChI Key: JVSLXAVFKBXCOR-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a pyrrolidine-2,5-dione core with a 2-oxo-4-phenylcoumarin moiety linked via a propanoyloxy bridge.

Properties

Molecular Formula

C22H17NO7

Molecular Weight

407.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate

InChI

InChI=1S/C22H17NO7/c1-13(22(27)30-23-19(24)9-10-20(23)25)28-15-7-8-16-17(14-5-3-2-4-6-14)12-21(26)29-18(16)11-15/h2-8,11-13H,9-10H2,1H3

InChI Key

JVSLXAVFKBXCOR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)ON1C(=O)CCC1=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acylating agents. For instance, the reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour can yield the desired product . The reaction conditions may vary depending on the specific acylating agent and the desired substituents on the chromen ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the chromen and pyrrolidine-2,5-dione moieties can be reduced to alcohols.

    Substitution: The aromatic ring in the chromen moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the chromen ring can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The chromen ring system can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Coumarin-Based Derivatives

1-({2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione
  • Key Difference : Substitution of the 4-phenyl group in the target compound with a 4-methyl group .
  • Molecular weight: Target compound (~451 g/mol) vs. methyl analog (~399 g/mol).
  • Applications : Methyl-substituted coumarins are often used as fluorescent probes, while phenyl derivatives may exhibit stronger biological activity due to aromatic interactions .
Chalcone-Flavonoid Derivatives (e.g., 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone)
  • Structural Contrast : Chalcones lack the fused coumarin ring and pyrrolidine-2,5-dione core.
  • Functional Implications :
    • Chalcones exhibit broader antioxidant and anti-inflammatory activity but lower hydrolytic stability due to open-chain structures .
    • The target compound’s cyclic coumarin-pyrrolidine system may offer improved metabolic stability.

Pyrrolidine-2,5-dione Derivatives

1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione
  • Key Difference: A long sulfanylundecanoyl chain replaces the coumarin-propanoyloxy group.
  • Impact :
    • The sulfanyl chain enables thiol-mediated conjugation (e.g., polymer functionalization), as seen in MUAPEI conjugates .
    • Molecular weight: 315 g/mol (vs. 451 g/mol for the target compound), enhancing solubility in organic solvents like tetrahydrofuran .
1-[(Quinolin-6-ylcarbamoyl)oxy]pyrrolidine-2,5-dione (AccQ-Fluor)
  • Key Difference: A quinoline carbamoyl group replaces the coumarin-propanoyloxy moiety.
  • Impact: The quinoline group enhances fluorescence and stability, making AccQ-Fluor ideal for amino acid derivatization in HPLC . The target compound’s ester linkage may be less hydrolytically stable than AccQ-Fluor’s urea-like structure .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications Stability
Target Compound Pyrrolidine-2,5-dione + Coumarin 4-Phenyl, propanoyloxy linker ~451 Drug delivery, enzyme inhibition Moderate (ester-sensitive)
4-Methyl Coumarin Analog Pyrrolidine-2,5-dione + Coumarin 4-Methyl, propanoyloxy linker ~399 Fluorescent probes Moderate
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Sulfanylundecanoyl chain 315 Polymer conjugation High (thiol-stable)
AccQ-Fluor Pyrrolidine-2,5-dione Quinolin-6-ylcarbamoyl 338 HPLC derivatization Very high (urea-like)

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s coumarin-pyrrolidine hybrid structure allows modular modifications for tuning fluorescence or bioactivity, though its ester linkage may require stabilization for pharmaceutical use .
  • Biological Potential: Coumarin derivatives with aromatic substituents (e.g., 4-phenyl) often show enhanced binding to hydrophobic enzyme pockets, suggesting the target compound could outperform methyl or aliphatic analogs in therapeutic applications .
  • Limitations : Direct comparative studies are scarce; most inferences derive from structural analogs. Further research is needed to validate solubility, toxicity, and stability profiles.

Biological Activity

The compound 1-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}oxy)pyrrolidine-2,5-dione is a derivative of pyrrolidine and has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and its antimicrobial properties.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring and a chromenone moiety. The molecular formula is C18H18O5C_{18}H_{18}O_5 with a molecular weight of approximately 318.34 g/mol. The presence of both chromenone and pyrrolidine structures suggests potential interactions with biological targets related to cancer and infectious diseases.

  • Inhibition of Cancer Cell Growth :
    • The compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation:
      • HepG2 : IC50 = 2.04 μM
      • MCF-7 : IC50 = 1.21 μM .
  • Apoptosis Induction :
    • The compound triggers apoptosis in MCF-7 cells, with early apoptosis rates significantly elevated compared to untreated controls (22.15% vs. 0.29%). Late apoptosis also increased (13.53% vs. 0.15%) indicating a robust apoptotic effect .
  • Cell Cycle Arrest :
    • Treatment with the compound results in cell cycle arrest at the S phase in MCF-7 cells, which is critical for inhibiting tumor growth .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this compound against various pathogens:

  • It has shown effectiveness against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 (μM)Apoptosis Induction (%)Cell Cycle Phase Arrest
CytotoxicityHepG22.04N/AN/A
CytotoxicityMCF-71.21Early: 22.15; Late: 13.53S phase arrest
AntimicrobialKlebsiella pneumoniaeN/AN/AN/A

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